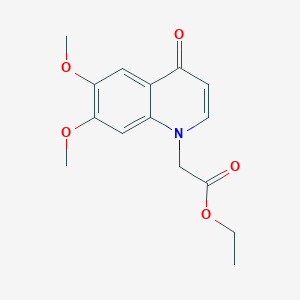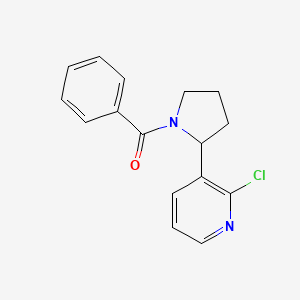![molecular formula C7H4N2O3 B15058568 7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
7-Nitrobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nitrobenzo[d]oxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with a nitro group at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrobenzo[d]oxazole typically involves the nitration of benzo[d]oxazole. One common method includes the reaction of benzo[d]oxazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective nitration at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzo[d]oxazole derivatives.
Reduction: Formation of 7-amino-benzo[d]oxazole.
Oxidation: Formation of oxidized derivatives, depending on the specific conditions used.
Applications De Recherche Scientifique
7-Nitrobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Nitrobenzo[d]oxazole varies depending on its application. In biological systems, it often acts as a fluorescent probe by binding to specific metal ions, leading to a change in fluorescence intensity. This binding is typically reversible and highly selective, making it useful for intracellular imaging . The molecular targets and pathways involved include interactions with metal ions such as copper(II), which can be detected through changes in fluorescence.
Comparaison Avec Des Composés Similaires
7-Nitrobenzo-2-oxa-1,3-diazole (NBD): Known for its use as a fluorescent dye and probe.
2-Methoxybenzo[d]oxazole: Exhibits antibacterial and antifungal activities.
2-Ethoxybenzo[d]oxazole: Another compound with notable antibacterial properties.
Uniqueness: 7-Nitrobenzo[d]oxazole is unique due to its specific structural features and the presence of the nitro group, which imparts distinct chemical reactivity and fluorescence properties. This makes it particularly valuable in applications requiring selective detection and imaging of metal ions.
Propriétés
Formule moléculaire |
C7H4N2O3 |
|---|---|
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
7-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)6-3-1-2-5-7(6)12-4-8-5/h1-4H |
Clé InChI |
PYKCPDONDNZQBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



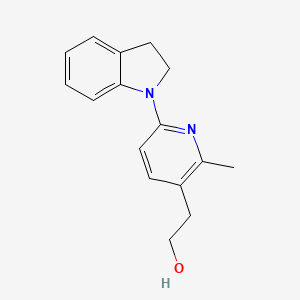
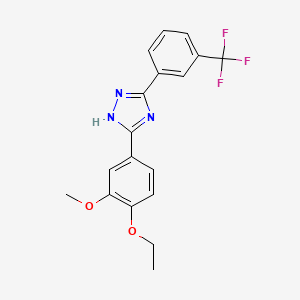



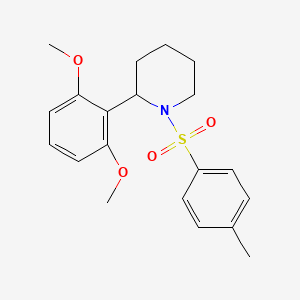
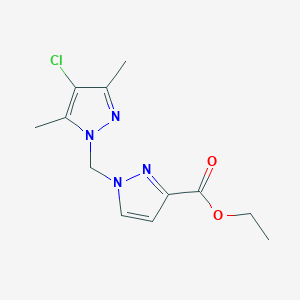
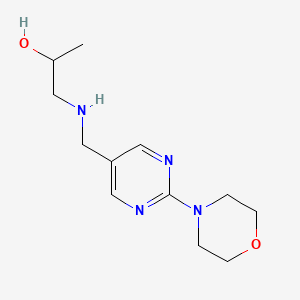

![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
